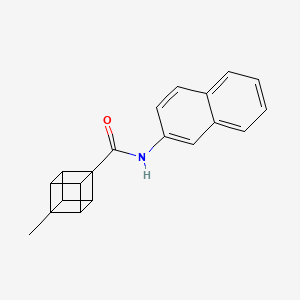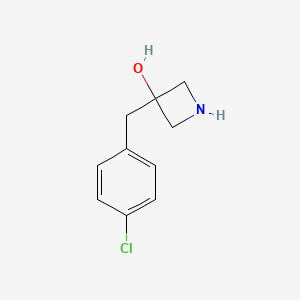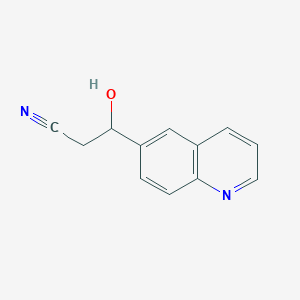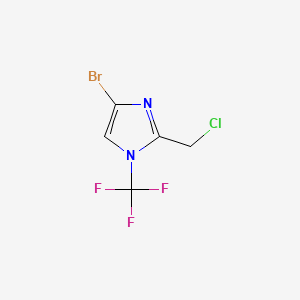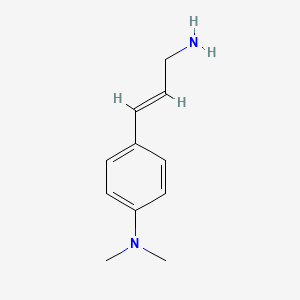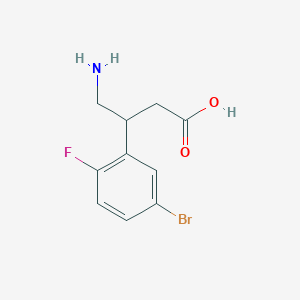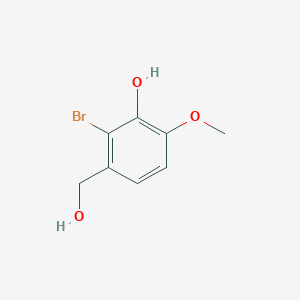
(E)-4,4-Difluoropent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4-Difluoropent-2-enoic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and two fluorine atoms attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,4-Difluoropent-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorobut-2-enoic acid.
Reaction Conditions: The reaction conditions often include the use of a strong base, such as sodium hydroxide, to deprotonate the carboxylic acid group, followed by the addition of a suitable electrophile to introduce the double bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4,4-Difluoropent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and ketones.
Applications De Recherche Scientifique
(E)-4,4-Difluoropent-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-4,4-Difluoropent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, or alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
- 4,4-Difluorobut-2-enoic acid
- 4,4-Difluoropentanoic acid
- 4,4-Difluoro-3-pentenoic acid
Comparison: (E)-4,4-Difluoropent-2-enoic acid is unique due to the specific position of the double bond and the fluorine atoms. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the double bond also allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H6F2O2 |
|---|---|
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
(E)-4,4-difluoropent-2-enoic acid |
InChI |
InChI=1S/C5H6F2O2/c1-5(6,7)3-2-4(8)9/h2-3H,1H3,(H,8,9)/b3-2+ |
Clé InChI |
IPSLDRSAUWXZKA-NSCUHMNNSA-N |
SMILES isomérique |
CC(/C=C/C(=O)O)(F)F |
SMILES canonique |
CC(C=CC(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)

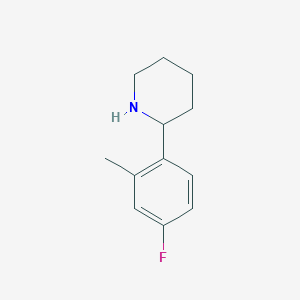
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
